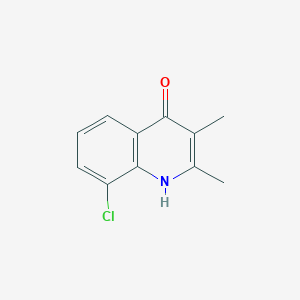

8-Chloro-2,3-dimethylquinolin-4-ol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

8-chloro-2,3-dimethyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-6-7(2)13-10-8(11(6)14)4-3-5-9(10)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXKTFUXPMJFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C(C1=O)C=CC=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701297532 | |

| Record name | 8-Chloro-2,3-dimethyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-48-1 | |

| Record name | 8-Chloro-2,3-dimethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-2,3-dimethyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701297532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 8 Chloro 2,3 Dimethylquinolin 4 Ol and Its Derivatives

Established Synthetic Routes to 8-Chloro-2,3-dimethylquinolin-4-ol

The preparation of this compound can be approached through two main strategies: building the quinoline (B57606) ring system with the chlorine substituent already in place on one of the precursors, or by introducing the chlorine atom onto a pre-formed 2,3-dimethylquinolin-4-ol skeleton.

Modified Conrad-Limpach Reactions

The Conrad-Limpach reaction is a cornerstone in the synthesis of 4-hydroxyquinolines. wikipedia.orgsynarchive.com This method involves the condensation of an aniline (B41778) with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline (B1666331). wikipedia.org

For the synthesis of this compound, a modified approach would utilize 2-chloroaniline as the aniline component and ethyl 2-methylacetoacetate as the β-ketoester. The initial reaction, typically carried out at room temperature, would form the corresponding β-aminoacrylate. Subsequent heating, often at high temperatures (around 250 °C) in an inert solvent like mineral oil, facilitates the cyclization to furnish the desired this compound. wikipedia.org The high temperature is necessary to overcome the energy barrier of the electrocyclic ring-closing step. wikipedia.org

Reaction Scheme for Modified Conrad-Limpach Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Chloroaniline | Ethyl 2-methylacetoacetate | 1. Room Temperature2. ~250 °C, Mineral Oil | This compound |

It is important to note that the reaction conditions, particularly the temperature of the cyclization step, can influence the final product. While the Conrad-Limpach synthesis typically yields 4-hydroxyquinolines, under certain conditions, the isomeric 2-hydroxyquinolines can be formed, a variation known as the Knorr quinoline synthesis. wikipedia.org

Chlorination of Pre-functionalized Quinoline Precursors

An alternative and often more direct route to this compound involves the regioselective chlorination of a pre-synthesized 2,3-dimethylquinolin-4-ol precursor. This precursor can be readily prepared via a standard Conrad-Limpach reaction between aniline and ethyl 2-methylacetoacetate.

The subsequent chlorination is a crucial step, and various chlorinating agents can be employed. N-Chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of aromatic compounds under mild conditions. The reaction is typically carried out in a suitable solvent, and the regioselectivity of the chlorination is influenced by the electronic properties of the quinoline ring. The hydroxyl group at the 4-position and the methyl groups at the 2- and 3-positions are activating and will direct the electrophilic substitution. Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline suggest that positions 5 and 7 are generally the most reactive. However, the presence of the existing substituents on the 2,3-dimethylquinolin-4-ol ring will dictate the final position of chlorination. Achieving selective chlorination at the 8-position may require specific reaction conditions or the use of a directing group.

Chlorination of 2,3-dimethylquinolin-4-ol

| Substrate | Reagent | Solvent | Product |

| 2,3-dimethylquinolin-4-ol | N-Chlorosuccinimide (NCS) | Dichloromethane or Acetic Acid | This compound |

Synthesis of Analogues and Derivatives from this compound

The presence of the chloro and hydroxyl functional groups on the this compound scaffold provides multiple avenues for the synthesis of a diverse range of analogues and derivatives.

Nucleophilic Substitution Reactions

The chlorine atom at the 8-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr), although it is generally less reactive than a halogen at the 2- or 4-position. By reacting this compound with various nucleophiles, a variety of derivatives can be accessed. For instance, reaction with amines or alkoxides can introduce new functional groups at the 8-position.

A study on the related compound, 4-chloro-8-methylquinolin-2(1H)-one, demonstrated that the 4-chloro group can be displaced by various nucleophiles such as thiols, hydrazine, and azide. mdpi.com This suggests that similar transformations could be applied to the 8-chloro position of 2,3-dimethylquinolin-4-ol, albeit potentially requiring more forcing reaction conditions due to the different electronic environment.

Representative Nucleophilic Substitution Reactions

| Starting Material | Nucleophile | Product |

| This compound | Pyrrolidine | 8-(Pyrrolidin-1-yl)-2,3-dimethylquinolin-4-ol |

| This compound | Sodium Methoxide | 8-Methoxy-2,3-dimethylquinolin-4-ol |

Electrophilic Substitution Reactions

The quinoline ring system of this compound is also amenable to electrophilic aromatic substitution reactions. The existing substituents on the ring will direct the position of the incoming electrophile. The hydroxyl group at C-4 is a strong activating group and an ortho-, para-director. The chloro group at C-8 is a deactivating group but is also an ortho-, para-director. The methyl groups at C-2 and C-3 are weakly activating and will also influence the regioselectivity.

Theoretical studies on the electrophilic aromatic substitution of 8-hydroxyquinoline have shown that the positions of substitution can be predicted based on the stability of the resulting intermediates. orientjchem.orgresearchgate.net For this compound, electrophilic attack is likely to occur at the available positions on the carbocyclic ring, with the precise location depending on the nature of the electrophile and the reaction conditions. For example, nitration or halogenation would be expected to introduce a substituent at one of the vacant positions, guided by the directing effects of the existing groups.

Formation of Carbonate Derivatives

The hydroxyl group at the 4-position of this compound provides a convenient handle for the synthesis of carbonate derivatives. These can be prepared by reacting the quinolin-4-ol with a suitable chloroformate, such as ethyl chloroformate or phenyl chloroformate, in the presence of a base. The base, typically a tertiary amine like triethylamine or pyridine (B92270), serves to deprotonate the hydroxyl group, forming a more nucleophilic quinolin-4-oxide intermediate which then reacts with the chloroformate.

General Reaction for Carbonate Formation

| Starting Material | Reagent | Base | Product |

| This compound | Ethyl Chloroformate | Triethylamine | 8-Chloro-2,3-dimethylquinolin-4-yl ethyl carbonate |

| This compound | Phenyl Chloroformate | Pyridine | 8-Chloro-2,3-dimethylquinolin-4-yl phenyl carbonate |

This reaction allows for the introduction of a variety of carbonate esters at the 4-position, further expanding the library of derivatives accessible from this compound.

Hybrid Compound Synthesis Strategies

The this compound core serves as a valuable scaffold for the development of hybrid compounds, which integrate multiple pharmacophoric units into a single molecule. The synthesis of such hybrids typically requires initial activation of the 4-hydroxyl group to facilitate coupling with other molecular fragments.

A primary strategy involves the conversion of the 4-hydroxyl group into a more reactive leaving group, such as a chlorine atom. By analogy with the synthesis of other 4-substituted quinolines, treating this compound with a chlorinating agent like phosphorus oxychloride (POCl₃) would yield 4,8-dichloro-2,3-dimethylquinoline. This activated intermediate can then undergo nucleophilic substitution reactions with various nitrogen and sulfur nucleophiles, allowing for the introduction of diverse functionalities at the C4-position researchgate.net. For example, reaction with amines, hydrazines, or thiols can be employed to link other heterocyclic systems or functional side chains.

Another prominent strategy for creating hybrid molecules is through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This approach offers high yields and regioselectivity. To utilize this method, the this compound scaffold must first be functionalized with either an azide or a terminal alkyne group. For instance, O-alkylation of the 4-hydroxyl group with propargyl bromide would yield an alkyne-functionalized quinoline. This derivative can then be coupled with various azide-containing molecules to form 1,2,3-triazole-linked hybrids nih.govnih.gov. This methodology has been successfully used to synthesize novel 1,2,3-triazole-8-quinolinol hybrids nih.gov. Similarly, isoxazole-containing hybrids can be synthesized by reacting quinoline-derived nitrile oxides with alkynes researchgate.net. These strategies enable the modular assembly of complex molecules, combining the quinoline core with other bioactive moieties.

Optimization of Reaction Conditions for Yield Enhancement and Byproduct Control

The synthesis of 4-hydroxyquinolines, including this compound, is most commonly achieved through the Conrad-Limpach synthesis wikipedia.orgsynarchive.com. This reaction involves the condensation of an aniline (in this case, 2-chloroaniline) with a β-ketoester or a related β-dicarbonyl compound (such as 3-methylpentane-2,4-dione or ethyl 2-methylacetoacetate), followed by a thermal cyclization. The optimization of this process is critical for maximizing yield and minimizing byproducts.

The key reaction parameters that influence the outcome of the Conrad-Limpach synthesis are temperature and the choice of solvent. The cyclization step requires significant thermal energy (typically temperatures around 250 °C) to overcome the activation barrier associated with the intramolecular ring closure, which involves the temporary disruption of the aniline's aromaticity wikipedia.orgnih.gov. Early attempts at this synthesis performed without a solvent often resulted in moderate yields, sometimes below 30% wikipedia.org.

Subsequent research demonstrated that conducting the reaction in a high-boiling, inert solvent can dramatically improve yields, often to over 90% wikipedia.org. The solvent prevents the decomposition of reactants at high temperatures and facilitates efficient heat transfer. Studies have surveyed various solvents to identify optimal conditions for the thermal condensation step. The yield has been shown to generally improve with solvents that have higher boiling points nih.gov.

The following table, adapted from studies on a similar Conrad-Limpach reaction, illustrates the profound effect of solvent choice on product yield.

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| Methyl Benzoate | 199 | 25 |

| Ethyl Benzoate | 212 | 41 |

| 1,2,4-Trichlorobenzene | 214 | 56 |

| 2-Nitrotoluene | 222 | 62 |

| iso-Butyl Benzoate | 229 | 66 |

| Dowtherm A | 257 | 81 |

Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative via the Conrad-Limpach reaction nih.gov.

This data clearly indicates that solvents with boiling points above 250 °C, such as Dowtherm A, provide the best yields, making solvent selection a crucial factor for process optimization nih.gov.

Mechanistic Investigations of Synthesis Pathways

The formation of this compound via the Conrad-Limpach synthesis proceeds through a well-established multi-step reaction mechanism wikipedia.orgwikipedia.orgresearchgate.net.

The mechanism initiates with the acid-catalyzed condensation between the aniline (2-chloroaniline) and a β-dicarbonyl compound (e.g., 3-methylpentane-2,4-dione). The reaction typically targets the more reactive keto group of the β-dicarbonyl substrate. The nitrogen atom of the aniline performs a nucleophilic attack on the protonated carbonyl carbon, forming a tetrahedral intermediate wikipedia.orgwikipedia.org.

Following the initial attack, a proton transfer and subsequent elimination of a water molecule occur, leading to the formation of a Schiff base. This intermediate exists in equilibrium with its more stable enamine tautomer (a β-aminoacrylate if a β-ketoester is used) wikipedia.orgwikipedia.org.

The rate-determining step of the synthesis is the thermal electrocyclic ring closure of the enamine intermediate wikipedia.org. This step requires high temperatures (around 250 °C) because it involves an intramolecular electrophilic attack of a carbon atom from the enamine chain onto the aniline ring. This cyclization temporarily disrupts the aromaticity of the benzene (B151609) ring, creating a high-energy transition state, which explains the need for harsh reaction conditions wikipedia.orgnih.gov.

After the ring closure, a high-energy intermediate is formed. The final steps of the mechanism involve the elimination of an alcohol or water molecule and a series of rapid proton transfers, which re-establishes the aromaticity of the system. The resulting molecule undergoes a final keto-enol tautomerization to yield the thermodynamically stable 4-hydroxyquinoline product wikipedia.orgwikipedia.org. While the product is often named as a 4-hydroxyquinoline (the enol form), it is understood that it exists in tautomeric equilibrium with the 4-quinolone (keto form), with the keto form often predominating wikipedia.org.

Advanced Spectroscopic and Structural Elucidation of 8 Chloro 2,3 Dimethylquinolin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their connectivity. For 8-Chloro-2,3-dimethylquinolin-4-ol, one would expect to observe distinct signals for the aromatic protons on the quinoline (B57606) ring system and the protons of the two methyl groups. The chemical shifts (δ) and coupling constants (J) would be critical in assigning each proton to its specific position.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Value | e.g., d | 1H | Aromatic-H |

| Value | e.g., t | 1H | Aromatic-H |

| Value | e.g., d | 1H | Aromatic-H |

| Value | e.g., s | 3H | CH₃ |

| Value | e.g., s | 3H | CH₃ |

| Value | e.g., br s | 1H | OH |

This table is a hypothetical representation. Actual values are not available.

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, eleven distinct signals would be expected, corresponding to the nine carbons of the quinoline core and the two methyl carbons. The chemical shifts would indicate the nature of each carbon (aromatic, olefinic, or aliphatic) and the presence of electronegative substituents.

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (ppm) | Assignment |

| Value | C=O/C-OH |

| Value | Aromatic C-Cl |

| Value | Aromatic C |

| Value | Aromatic C |

| Value | Aromatic C |

| Value | Aromatic C |

| Value | Aromatic C |

| Value | Aromatic C |

| Value | Aromatic C |

| Value | CH₃ |

| Value | CH₃ |

This table is a hypothetical representation. Actual values are not available.

Two-dimensional NMR techniques would be essential for confirming the assignments made from ¹H and ¹³C NMR.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, helping to trace the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying the placement of the methyl groups and the chloro substituent on the quinoline framework.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound. A low-resolution mass spectrum would show the molecular ion peak (M⁺) and a characteristic isotopic pattern for the presence of a chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₁H₁₀ClNO). Analysis of the fragmentation pattern would offer further structural clues.

Hypothetical Mass Spectrometry Data Table for this compound

| m/z | Relative Intensity (%) | Assignment |

| 207/209 | e.g., 100/33 | [M]⁺/[M+2]⁺ |

| Value | Value | Fragment ion |

| Value | Value | Fragment ion |

This table is a hypothetical representation. Actual values are not available.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would identify the functional groups present in the molecule. Key absorptions would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and methyl groups, C=C and C=N stretching vibrations of the quinoline ring, and the C-Cl stretch. The position and shape of the O-H band could also provide information about hydrogen bonding.

Hypothetical IR Spectroscopy Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1600 | Strong | C=C/C=N stretch |

| ~750 | Strong | C-Cl stretch |

This table is a hypothetical representation. Actual values are not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring. The spectrum would be expected to show characteristic absorption maxima (λ_max) corresponding to π→π* transitions. The position of these maxima would be influenced by the substitution pattern on the aromatic system.

Hypothetical UV-Vis Spectroscopy Data Table for this compound

| λ_max (nm) | Molar Absorptivity (ε) | Solvent |

| Value 1 | Value | e.g., Ethanol |

| Value 2 | Value | e.g., Ethanol |

This table is a hypothetical representation. Actual values are not available.

X-ray Diffraction Crystallography

Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific single-crystal X-ray diffraction data for the compound this compound was found. Therefore, a detailed analysis of its three-dimensional structure, intramolecular interactions, and conformation based on experimental crystallographic data cannot be provided at this time.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

The determination of the precise three-dimensional arrangement of atoms and molecules within a crystalline solid is achieved through single-crystal X-ray diffraction. This powerful analytical technique involves irradiating a single, high-quality crystal of the substance with a focused beam of X-rays. The electrons within the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots of varying intensities.

For a compound like this compound, this method would be invaluable in unequivocally confirming its chemical structure, providing definitive proof of the connectivity of the atoms and the location of the chloro, methyl, and hydroxyl substituents on the quinoline core.

Analysis of Intramolecular Interactions and Conformation

A detailed crystallographic study would also illuminate the specific conformation adopted by the this compound molecule in the solid state. This includes the planarity of the quinoline ring system and the orientation of the substituent groups.

Without experimental X-ray diffraction data, any discussion of the specific bond lengths, angles, and torsional angles that define the conformation and intramolecular interactions of this compound would be purely speculative.

Biological Activities and Structure Activity Relationship Sar Studies of 8 Chloro 2,3 Dimethylquinolin 4 Ol Derivatives

Antifungal Activity of 8-Chloro-2,3-dimethylquinolin-4-ol Derivatives

Derivatives of this compound have demonstrated notable efficacy as antifungal agents, particularly against pathogens that affect major agricultural crops.

Activity against Key Phytopathogenic Fungi

Research has shown that derivatives of this quinoline (B57606) compound are active against several economically important phytopathogenic fungi.

Pyricularia oryzae : This fungus is the causal agent of rice blast, a devastating disease for rice crops worldwide. Studies on 6-tert-butyl-8-chloro-2,3-dimethylquinolin-4-ol derivatives have shown significant fungicidal efficacy against P. oryzae researchgate.net. One study highlighted that a derivative, 2p (6-(tert-butyl)-8-chloro-2,3-dimethylquinolin-4-yl(2-chloro-5-(trifluoromethyl)benzyl)carbonate), maintained high fungicidal activity even at a low concentration of 10 ppm researchgate.net. The structure-activity relationship indicated that substitutions at the 2-position of the benzene (B151609) ring with fluorine or chlorine resulted in good antifungal activity researchgate.net. Metconazole has also been shown to exhibit broad-spectrum antifungal activities against several strains of P. oryzae nih.gov.

Sclerotinia sclerotiorum : This pathogen causes white mold, affecting a wide range of plants. In a study of new fluorinated quinoline analogs, several compounds, including 2b, 2e, 2f, 2k, and 2n, exhibited high activity (over 80%) against S. sclerotiorum at a concentration of 50 μg/mL nih.gov.

Botrytis cinerea : Known as gray mold, this fungus affects numerous plant species. Research into novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives showed that most of the synthesized compounds displayed some level of activity against Botrytis cinerea frontiersin.org. Other studies have also confirmed the antifungal properties of various compounds against this pathogen mdpi.com.

Rhizoctonia solani : This soil-borne fungus causes diseases such as sheath blight in rice and root rot in various crops. One study found that the fluorinated quinoline analog 2g displayed good activity (80.8%) against R. solani nih.gov. Other classes of compounds, such as flavones and 1,3,4-oxadiazoles, have also been investigated for their fungicidal activity against this pathogen nih.govtci-thaijo.org.

Table 1: Antifungal Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Target Fungus | Observed Activity | Reference |

|---|---|---|---|

| 6-(tert-butyl)-8-chloro-2,3-dimethylquinolin-4-yl carbonate derivative (2p) | Pyricularia oryzae | High efficacy at 10 ppm | researchgate.net |

| Fluorinated quinoline analogs (2b, 2e, 2f, 2k, 2n) | Sclerotinia sclerotiorum | >80% inhibition at 50 μg/mL | nih.gov |

| Fluorinated quinoline analog (2g) | Rhizoctonia solani | 80.8% inhibition at 50 μg/mL | nih.gov |

| 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine derivatives | Botrytis cinerea | Most compounds showed activity | frontiersin.org |

Elucidation of Antifungal Mechanisms of Action

The mechanism by which many antifungal agents operate involves the inhibition of specific enzymes essential for fungal survival. One such target is protoporphyrinogen oxidase.

Protoporphyrinogen Oxidase (PPO) Inhibition : Protoporphyrinogen oxidase (PPO) is a crucial enzyme in the biosynthesis pathway of both heme and chlorophyll nih.gov. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, when exposed to light, causes rapid cell membrane disruption and death. PPO has been identified as a promising target for the development of herbicides and is also relevant in antifungal research nih.govresearchgate.netnih.gov. A number of PPO inhibitors have been developed as agricultural herbicides, characterized by low toxicity, high efficacy at low concentrations, and a broad spectrum of activity nih.gov. While the direct inhibition of PPO by this compound derivatives is a subject for further specific research, the broader class of PPO inhibitors demonstrates a viable mechanism for potent fungicidal action nih.govawsjournal.org.

Antimicrobial Activity of this compound Analogues

The quinoline scaffold is a well-established pharmacophore in the development of antibacterial agents. Analogues of this compound are part of this broader class, which targets essential bacterial enzymes.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinolone and fluoroquinolone antibiotics are known to exert their antibacterial effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.netyoutube.com These enzymes are vital for managing DNA topology during replication, transcription, and repair youtube.com.

Mechanism of Action : The key action of quinolones involves trapping the enzyme-DNA complexes (gyrase-DNA and topoisomerase IV-DNA) researchgate.net. This leads to a rapid and reversible halt in DNA synthesis and cell growth. At higher concentrations, this process results in double-strand DNA breaks, leading to cell death researchgate.net.

Target Specificity : In many gram-negative bacteria, resistance often first arises from mutations in the DNA gyrase A protein. In contrast, for some gram-positive bacteria, the primary target for resistance mutations is topoisomerase IV researchgate.net. Structurally novel sets of quinoline derivatives have been developed as potent inhibitors of both enzymes, demonstrating effective antibacterial activity in vitro and in vivo nih.govmedchemexpress.cn. Studies have confirmed that certain quinoline derivatives exhibit potent inhibitory activity against E. coli DNA gyrase nih.gov. The structure-activity relationship for some 8-chloroquinolone derivatives indicates that a highly strained conformation, induced by steric hindrance from the C-8 substituent (like a chloro group), is a key factor for potent antibacterial activity nih.gov.

Research in Anticancer Applications of Quinoline Derivatives

The quinoline scaffold is a prominent structural core in the discovery of new anticancer agents. researchgate.netekb.eg These derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of critical cell signaling pathways. ekb.egijmphs.com

Interference with Cell Signaling Pathways

Quinoline derivatives have been found to target multiple molecular pathways involved in cancer development and progression.

Inhibition of Kinases and Growth Factor Receptors : Many quinoline derivatives function by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell proliferation, survival, and angiogenesis researchgate.netekb.eg. They have been shown to target receptors like the vascular endothelial growth factor (VEGF) receptor and the epidermal growth factor receptor (EGFR), which are often overactive in various cancers ekb.egnih.gov. For example, Anlotinib, a quinoline derivative, is a multi-target tyrosine kinase inhibitor that targets VEGFR, FGFR, and PDGFR, among others researchgate.net.

Disruption of Other Signaling Pathways : Beyond kinase inhibition, quinoline-based compounds can interfere with other critical cellular processes. They have been designed to disrupt tubulin polymerization, a process essential for cell division ekb.eg. Some derivatives also target enzymes like topoisomerases, which are involved in DNA replication, and Pim kinases, which play a role in cell cycle progression and apoptosis ijmphs.com. Research has shown that certain quinoline compounds can downregulate the expression of specific proteins like Lumican, which is overexpressed in many cancers and promotes cell migration and invasion, thereby inhibiting cancer cell progression nih.gov.

Table 2: Molecular Targets of Quinoline-Based Anticancer Agents

| Molecular Target | Signaling Pathway/Cellular Process | Reference |

|---|---|---|

| Tyrosine Kinases (e.g., VEGFR, EGFR) | Cell Proliferation, Angiogenesis | researchgate.netekb.egnih.gov |

| Tubulin Polymerization | Cell Division, Mitosis | ekb.eg |

| Topoisomerases | DNA Replication and Repair | ekb.egijmphs.com |

| Pim Kinase | Apoptosis, Cell Cycle Progression | ijmphs.com |

| Lumican | Cell Migration and Invasion | nih.gov |

Induction of Apoptosis in Cancer Cells

Quinoline derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This pro-apoptotic activity is a key mechanism behind their potential as anticancer agents. For instance, a series of novel 7-chloro-(4-thioalkylquinoline) derivatives were synthesized and evaluated for their cytotoxic effects. At concentrations five times their half-maximal inhibitory concentration (5 x IC50), these compounds led to an accumulation of cells in the G0/G1 phase of the cell cycle and triggered apoptosis in the CCRF-CEM leukemia cell line. nih.govmdpi.com

Similarly, studies on tetrahydroquinoline derivatives have shown their potential in inducing apoptosis in glioblastoma cells. A specific derivative, the 4-trifluoromethyl substituted compound, was identified as a potent inducer of apoptosis, activating Caspase-3/7, which are key executioner caspases in the apoptotic pathway. tuni.fi This compound also triggered the production of intracellular reactive oxygen species (iROS), leading to mitochondrial ROS (mtROS) generation and disruption of the mitochondrial membrane potential, which are critical events in the intrinsic pathway of apoptosis. tuni.fi Further research on 2-aryl-8-OR-3,4-dihydroisoquinolin-2-ium salts, which are structurally related to quinolines, also confirmed their ability to induce apoptosis in a concentration-dependent manner in cancer cells. nih.gov

The mechanism of apoptosis induction by quinoline derivatives can be multifaceted. Besides the direct activation of caspases and disruption of mitochondrial function, some 4(1H)-quinolone derivatives have been shown to inhibit microtubule assembly, leading to mitotic arrest and subsequent apoptosis. nih.gov This highlights the diverse molecular pathways through which these compounds can exert their anticancer effects.

Computational Tubulin Binding Studies

Computational modeling has become an invaluable tool in understanding the molecular interactions between small molecules and their biological targets. In the context of quinoline derivatives with anticancer activity, computational studies have frequently focused on their binding to tubulin, a key protein involved in cell division. These studies help to elucidate the mechanism of action and guide the design of more potent compounds.

Several studies have identified the colchicine-binding site on β-tubulin as a primary target for certain quinoline derivatives. nih.gov For example, a 4(1H)-quinolone derivative, ethyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate (AS1712), was identified through computational screening and later confirmed to bind to the colchicine-binding pocket, thereby inhibiting microtubule polymerization. nih.gov Molecular docking and dynamics simulations are common computational techniques used to predict and analyze these binding interactions. nih.govrsc.org

These computational approaches allow researchers to visualize the binding pose of the ligand within the protein's binding site and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. rsc.org For instance, based on 2D-quantitative structure-activity relationship (SAR) analysis and docking methods, researchers have synthesized quinoline derivatives that specifically target the colchicine-binding site, exhibiting potent anti-proliferative activities against various human cancer cell lines. mdpi.com The insights gained from these computational studies are crucial for the rational design of novel tubulin inhibitors with improved efficacy and selectivity. nih.gov

Insecticidal Activity of Quinoline Derivatives

The quinoline scaffold is not only relevant in medicine but also in agriculture as a source of potential insecticides. nih.govacs.org Research has shown that certain quinoline derivatives exhibit significant insecticidal activity against various pests.

For example, a study on the synthesis and biological screening of new quinoline derivatives found that chlorinated quinolines were active against the red palm weevil (Rhynchophorus ferrugineus), a major pest of palm trees. nih.gov Within this series of compounds, those modified with pyrazole and pyrazine moieties showed moderate insecticidal activity. nih.gov Another study focused on quinoline derivatives containing a perfluoropropanyl moiety. researchgate.net The bioassay results from this research indicated that some of these compounds displayed good insecticidal activity against several insect pests, including Aphis craccivora (cowpea aphid), Plutella xylostella (diamondback moth), Mythimna separata (oriental armyworm), and Tetranychus cinnabarinus (carmine spider mite). researchgate.net Specifically, compound 4e from this series demonstrated good insecticidal activity against Plutella xylostella and Mythimna separata at a concentration of 100 mg/L. researchgate.net

These findings highlight the potential of quinoline derivatives as a source for the development of new insect control agents. The diverse chemical space offered by the quinoline scaffold allows for the synthesis of a wide range of derivatives with varying insecticidal properties and spectra of activity.

Herbicidal Activity of Quinoline Derivatives

In addition to their insecticidal properties, quinoline derivatives have also been explored for their potential as herbicides. nih.govacs.org The development of new herbicides is crucial for managing weed competition in agriculture and ensuring food security. The structural versatility of the quinoline ring system makes it an attractive scaffold for the discovery of new herbicidally active molecules.

While the specific herbicidal activity of this compound has not been extensively detailed in the provided search results, the broader class of quinoline derivatives has been recognized for its potential in this area. researchgate.net A comprehensive review of quinoline derivatives in pesticide discovery highlights their agricultural biological activity, which includes herbicidal effects. nih.govacs.org The exploration of the quinoline scaffold for herbicidal properties is part of a larger effort to identify new molecular targets and modes of action to combat the growing issue of weed resistance to existing herbicides. Further research and structure-activity relationship studies are necessary to identify quinoline derivatives with potent and selective herbicidal activity suitable for agricultural use.

Antimalarial Activity of Quinoline Scaffolds

The quinoline scaffold is of paramount importance in the history and current treatment of malaria. rsc.org For decades, quinoline-based drugs have been the cornerstone of antimalarial chemotherapy. The most well-known examples are quinine, isolated from the bark of the cinchona tree, and its synthetic analogues, chloroquine, amodiaquine, and mefloquine. rsc.org

The 4-aminoquinoline derivative, chloroquine, was a highly effective and widely used antimalarial for many years. However, the emergence and spread of chloroquine-resistant strains of Plasmodium falciparum have significantly reduced its efficacy in many parts of the world. nih.gov This has driven the development of new quinoline-based antimalarials.

Structure-activity relationship studies have been crucial in designing new analogues with improved activity against resistant parasite strains. For example, modifications to the side chain of the 4-aminoquinoline core have been explored to overcome resistance mechanisms. nih.gov Furthermore, the 2,8-bis(trifluoromethyl)quinoline moiety, present in mefloquine, is another important pharmacophore that has been utilized in the design of new antimalarial agents. nih.gov Researchers have created hybrid molecules combining the quinoline scaffold with other pharmacophores to develop novel compounds with enhanced potency and a reduced likelihood of resistance development. mdpi.com The continued exploration of the quinoline scaffold remains a vital strategy in the global effort to combat malaria. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For quinoline derivatives, extensive SAR studies have been conducted to optimize their therapeutic and pesticidal properties. nih.gov

Impact of Substituent Modifications on Bioactivity

The biological activity of quinoline derivatives can be significantly modulated by the nature and position of substituents on the quinoline ring system.

In the context of anticancer activity , the presence of a halogen atom, such as chlorine, can influence the lipophilicity and, consequently, the cytotoxic potential of the compound. nih.gov For instance, in a series of halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitriles, the 6-chloro analogues were found to be the most active against several cancer cell lines. nih.gov The position of a hydroxyl group also plays a crucial role; derivatives with a hydroxyl group at the 8-position of the quinoline ring have been shown to be more active than those with a hydroxyl group at the 4-position in terms of antifungal activity. nih.gov

For antimicrobial activity , the type of substituent can dramatically alter the efficacy. In a study of thiazole-containing quinoline derivatives, the presence of chloro, bromo, or fluoro substituents increased the activity against vancomycin-intermediate Staphylococcus aureus (VISA). mdpi.com

In the development of antimalarial agents , SAR studies have been pivotal. For styrylquinoline derivatives, the substitution pattern on the styryl phenyl ring is critical for antiplasmodial potency. For example, a 2-fluoro substituent resulted in significantly lower potency compared to a 3-fluoro or 4-fluoro substituent. nih.gov Furthermore, the presence of a trifluoromethyl group at the para-position of the styryl ring generally leads to higher activity than an ortho-substitution. nih.gov

Rational Design Strategies for Enhanced Biological Efficacy

The core structure of this compound presents a versatile scaffold for medicinal chemistry, offering multiple strategic points for modification to enhance biological efficacy. Rational design strategies for derivatives of this compound focus on systematically altering its structure to optimize interactions with biological targets, improve pharmacokinetic properties, and increase potency. These strategies are guided by established structure-activity relationship (SAR) principles observed in related quinoline and quinolinone compounds. mdpi.comnih.gov The primary points for chemical modification on the this compound scaffold include the substituents at the C-2 and C-3 positions, the chloro group at the C-8 position, the hydroxyl group at the C-4 position, and the unsubstituted positions on the carbocyclic ring (C-5, C-6, and C-7).

A key strategy involves the exploration of substituents at the C-2 and C-3 positions. While the parent compound features methyl groups, these can be replaced with a variety of other moieties to probe the steric and electronic requirements of the target's binding site. For instance, introducing larger alkyl or aryl groups could enhance van der Waals interactions or π-π stacking with amino acid residues in a protein target. Conversely, replacing the methyl groups with bioisosteres like trifluoromethyl groups could alter the electronic profile and metabolic stability of the compound.

The 4-hydroxyl group (which exists in tautomeric equilibrium with the 4-oxo form, quinolin-4(1H)-one) is pivotal for the compound's activity, often acting as a hydrogen bond donor or acceptor. Rational design strategies for this position frequently involve bioisosteric replacement to improve properties like metabolic stability or to introduce new interactions. u-tokyo.ac.jp For example, the hydroxyl group could be converted to an ether or an ester to serve as a prodrug, or it could be replaced with groups like an amino or thiol group to explore different hydrogen bonding patterns. u-tokyo.ac.jp

Finally, the unsubstituted positions on the carbocyclic ring (C-5, C-6, C-7) offer opportunities for introducing substituents that can extend the molecule into new regions of a binding pocket or improve its physicochemical properties. Introducing small, lipophilic groups or polar functionalities can systematically tune the compound's solubility, permeability, and metabolic profile. Molecular modeling and docking studies are often employed to predict how these modifications will affect the binding orientation and affinity of the derivatives within the active site of a specific biological target, such as a kinase or a bacterial enzyme. nih.govmdpi.com

The following table outlines hypothetical design strategies for modifying the this compound scaffold based on these principles.

Table 1: Rational Design Strategies for this compound Derivatives

| Modification Site | Proposed Modification | Rationale for Modification | Predicted Effect on Biological Efficacy |

|---|---|---|---|

| C-2 Methyl Group | Replacement with a phenyl ring | To introduce potential π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in the target's active site. | Potential increase in binding affinity and potency, depending on the target topology. |

| C-3 Methyl Group | Bioisosteric replacement with a trifluoromethyl (-CF3) group | To increase metabolic stability by blocking oxidative metabolism at this position and to alter the electronic properties of the adjacent ring system. | Enhanced pharmacokinetic profile and potentially altered target selectivity. |

| C-4 Hydroxyl Group | Conversion to a methoxy ether (-OCH3) | To increase lipophilicity, which may improve cell membrane permeability. This can also serve as a prodrug that is metabolically cleaved back to the active hydroxyl form. | Improved cellular uptake and bioavailability. |

| C-8 Chloro Group | Replacement with a bromine atom | To investigate the effect of a different halogen on halogen bonding interactions with the target protein. | Potential for enhanced binding affinity if the larger, more polarizable bromine atom forms a stronger halogen bond. |

| C-6 Position | Addition of a morpholine ring | To increase aqueous solubility and introduce a hydrogen bond acceptor, potentially improving pharmacokinetic properties and forming new interactions with the target. | Improved solubility and potential for new hydrogen bonding interactions, leading to higher potency. |

These rational, step-wise modifications, combined with iterative biological testing, form the basis of a robust medicinal chemistry program aimed at developing highly potent and selective drug candidates from the this compound lead scaffold.

Advanced Research Perspectives and Future Directions for 8 Chloro 2,3 Dimethylquinolin 4 Ol

Development of Novel Quinoline-Based Agro-chemical Agents

The global demand for food production necessitates the development of new and effective agrochemicals to combat crop diseases and pests. Quinoline (B57606) derivatives have shown considerable promise in this area. The exploration of 8-Chloro-2,3-dimethylquinolin-4-ol as a lead structure for novel agrochemicals is a promising avenue of research. The presence of a chlorine atom in the quinoline ring can significantly influence the compound's biological activity and physicochemical properties, which is a key aspect in the design of modern pesticides.

The future development of agrochemicals based on this compound could focus on several key areas:

Fungicides: Many 8-hydroxyquinoline derivatives are known for their antifungal properties. mdpi.com Research could be directed towards synthesizing analogs of this compound and screening them against a wide range of plant pathogenic fungi. Structure-activity relationship (SAR) studies would be crucial to optimize the antifungal potency.

Herbicides: The quinoline core is present in some herbicides. Investigating the herbicidal potential of this compound and its derivatives could lead to the discovery of new modes of action, which is essential for managing herbicide resistance in weeds.

Insecticides: While less common, some quinoline derivatives have demonstrated insecticidal activity. The specific substitution pattern of this compound might confer unique insecticidal properties that could be explored.

A comparative table of potential agrochemical applications for quinoline derivatives is presented below.

| Agrochemical Class | Potential Application for this compound Analogs | Key Structural Features of Interest |

| Fungicides | Control of fungal diseases in crops like cereals, fruits, and vegetables. | The 4-ol group and the 8-chloro substitution are key for potential antifungal activity. |

| Herbicides | Weed management in major agricultural crops. | The overall molecular shape and electronic properties could be tuned for selective herbicidal action. |

| Insecticides | Pest control in agriculture and public health. | Modifications to the 2,3-dimethyl groups could influence insecticidal specificity. |

Exploration of New Therapeutic Avenues beyond Current Applications

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with numerous approved drugs incorporating this heterocyclic system. nih.gov Halogenated quinolines, in particular, have a rich history in drug discovery, with compounds like chloroquine being prime examples. researchgate.net While the specific therapeutic applications of this compound have not been extensively studied, its structural features suggest several promising areas for future therapeutic exploration.

Future research into the therapeutic potential of this compound could include:

Anticancer Agents: Quinoline derivatives have been investigated as anticancer agents due to their ability to interfere with various cellular processes in cancer cells. researchgate.net The potential of this compound to act as a kinase inhibitor or to induce apoptosis in cancer cells warrants investigation.

Antimicrobial Agents: The 8-hydroxyquinoline scaffold is well-known for its antimicrobial properties. nih.gov The chloro- and dimethyl-substituents on the quinoline ring of this compound could modulate this activity, potentially leading to new antibiotics or antifungal agents.

Neuroprotective Agents: Some 8-hydroxyquinoline derivatives have been explored for their neuroprotective effects, particularly through their ability to chelate metal ions. nih.gov This suggests a potential therapeutic avenue for neurodegenerative diseases.

Antiviral Agents: The antiviral activity of quinoline derivatives is an area of growing interest. researchgate.net Screening this compound and its analogs against a panel of viruses could reveal novel antiviral leads.

Integration of Experimental and Computational Approaches for Drug Discovery

Modern drug discovery relies heavily on the integration of experimental and computational methods. For a compound like this compound, where experimental data is scarce, computational approaches can play a vital role in predicting its properties and guiding future research.

The synergistic use of experimental and computational techniques could be applied as follows:

In Silico ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. nih.govresearchgate.net These predictions can help in the early assessment of the compound's drug-likeness and identify potential liabilities.

Molecular Docking: This technique can be used to predict the binding affinity and mode of interaction of this compound with various biological targets, such as enzymes and receptors. nih.gov This can help in prioritizing targets for experimental validation.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of analogs of this compound and testing their biological activity, QSAR models can be developed to understand the relationship between chemical structure and biological activity. researchgate.net

Density Functional Theory (DFT) Calculations: DFT studies can provide insights into the electronic properties of the molecule, which can be correlated with its reactivity and biological activity. nih.gov

A summary of computational approaches and their applications is provided in the table below.

| Computational Method | Application in the Study of this compound |

| ADMET Prediction | Assessment of pharmacokinetic and toxicity profiles. |

| Molecular Docking | Identification of potential biological targets and prediction of binding modes. |

| QSAR | Guiding the design of more potent analogs. |

| DFT Calculations | Understanding the electronic structure and reactivity. |

Green Chemistry Approaches in the Synthesis of Halogenated Quinolines

The synthesis of quinoline derivatives has traditionally involved methods that are often not environmentally friendly. nih.gov The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net The application of green chemistry to the synthesis of this compound and other halogenated quinolines is a critical area for future research.

Key green chemistry strategies that could be employed include:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. tandfonline.comtandfonline.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of nanocatalysts and reusable solid acid catalysts. researchgate.net

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and improve yields, often in the absence of a solvent. tandfonline.com

Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form the final product, reducing the number of synthetic steps and waste generation. researchgate.net

The table below outlines some green synthesis strategies and their potential benefits.

| Green Chemistry Strategy | Potential Benefit for Synthesizing Halogenated Quinolines |

| Greener Solvents | Reduced environmental pollution and improved safety. |

| Catalysis | Higher yields, lower energy consumption, and catalyst recyclability. |

| Microwave-Assisted Synthesis | Faster reaction times and increased efficiency. |

| Multicomponent Reactions | Improved atom economy and reduced waste. |

Collaborative Research and Open Science Initiatives for Chemical Compound Data

The advancement of knowledge on specific chemical compounds like this compound can be significantly accelerated through collaborative research and open science initiatives. Sharing data and research findings openly can prevent duplication of effort and foster innovation.

Future progress in this area can be driven by:

Open Data Platforms: The establishment of public databases for chemical structures, properties, and biological activity data can provide a valuable resource for researchers worldwide. researchgate.net

Collaborative Research Networks: Fostering collaborations between academic institutions, research organizations, and industry can bring together diverse expertise and resources to study under-researched compounds.

Open Source Software: The development and use of open-source software for computational chemistry and data analysis can make these powerful tools more accessible to the research community. researchgate.net The American Chemical Society has initiated programs to build technical infrastructure to enhance the reusability of research data. acs.org

The benefits of open science initiatives are summarized below.

| Open Science Initiative | Impact on Research of this compound |

| Open Data Platforms | Centralized access to all available data on the compound and its analogs. |

| Collaborative Research Networks | Accelerated discovery of new applications through shared expertise. |

| Open Source Software | Wider accessibility to computational tools for property prediction and analysis. |

Q & A

Q. How can researchers optimize the synthesis of 8-Chloro-2,3-dimethylquinolin-4-ol to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:

- Catalyst and Solvent Selection : Ionic liquids (e.g., [bmim]BF₄) can enhance cyclization efficiency and reduce side reactions, as demonstrated in the synthesis of analogous quinolin-4-ones .

- Temperature Control : Heating at 150°C for 2.5 hours in xylenes or similar solvents improves reaction completion .

- Purification Techniques : Column chromatography using silica gel or repeated extraction with diethyl ether can isolate the product with >98% purity .

- Deuteration Strategies : Substituting methoxy groups with deuterated analogs (e.g., 4-methoxy-d3-phenyl) may reduce metabolic instability in biological studies .

Q. What analytical methods are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural confirmation and purity assessment:

- NMR Spectroscopy : Compare ¹H/¹³C NMR chemical shifts (e.g., δ 2.34–2.81 ppm for methyl groups, δ 7.70–8.72 ppm for aromatic protons) with literature data .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., C₁₇H₁₃ClN₃O₂) with calculated vs. observed m/z values (e.g., 326.0691 vs. 326.0682) .

- X-ray Diffraction : For crystalline derivatives, single-crystal XRD resolves bond angles and confirms regioselectivity in substitutions .

- HPLC Purity Analysis : Use reverse-phase chromatography to confirm >98% purity .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic or chromatographic data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities, isomerization, or instrumental artifacts. Mitigation strategies include:

- Cross-Validation : Compare NMR data across solvents (e.g., DMSO vs. CDCl₃) to rule out solvent-induced shifts .

- Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in complex spectra .

- Dynamic HPLC-MS : Couple chromatography with real-time mass analysis to identify co-eluting impurities .

- Crystallography : Resolve ambiguous assignments (e.g., para vs. meta substitution) via XRD .

Q. What experimental designs are recommended for studying the reactivity of this compound in air-sensitive reactions?

- Methodological Answer : For oxygen- or moisture-sensitive reactions (e.g., Grignard additions):

- Schlenk Line Techniques : Use double-manifold systems for inert atmosphere transfers, as applied in advanced inorganic syntheses .

- Glovebox Protocols : Conduct reactions in nitrogen-filled chambers to prevent hydrolysis or oxidation .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation without exposure .

Q. How can multidisciplinary approaches enhance the application of this compound in drug discovery or materials science?

- Methodological Answer : Collaborative frameworks leverage the compound’s structural versatility:

- Pharmacology : Screen for GABA receptor modulation using functional assays (e.g., electrophysiology), guided by its quinoline scaffold’s bioactivity .

- Materials Science : Functionalize the quinolin-4-ol core with fluorinated groups (e.g., perfluoropropan-2-yl) to engineer hydrophobic coatings .

- Computational Chemistry : Perform DFT calculations to predict regioselectivity in electrophilic substitutions .

Q. What methodological challenges arise in achieving regioselective functionalization of this compound?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to block reactive sites .

- Metal Catalysis : Use Pd or Cu catalysts for C–H activation at specific positions (e.g., C-6 or C-7) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the chloro position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.